![molecular formula C15H9NO3 B14455387 4-[Oxo(phenyl)acetyl]phenyl cyanate CAS No. 75006-13-2](/img/structure/B14455387.png)
4-[Oxo(phenyl)acetyl]phenyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Oxo(phenyl)acetyl]phenyl cyanate is a chemical compound with the molecular formula C15H9NO3 It is known for its unique structure, which includes a cyanate group attached to a phenyl ring that is further substituted with an oxo(phenyl)acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Oxo(phenyl)acetyl]phenyl cyanate typically involves the reaction of 4-acetylphenyl cyanate with appropriate reagents under controlled conditions. One common method involves the use of cyanic acid as a cyanating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Oxo(phenyl)acetyl]phenyl cyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-[Oxo(phenyl)acetyl]phenyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Oxo(phenyl)acetyl]phenyl cyanate involves its interaction with specific molecular targets. The cyanate group can participate in nucleophilic addition reactions, while the oxo(phenyl)acetyl group can undergo various transformations. These interactions can affect biological pathways and molecular functions, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylphenyl cyanate: Similar structure but lacks the oxo(phenyl)acetyl group.
Phenyl cyanate: Simpler structure with only a cyanate group attached to a phenyl ring.
4-Oxo(phenyl)acetyl chloride: Similar functional groups but different reactivity due to the presence of a chloride instead of a cyanate.
Uniqueness
4-[Oxo(phenyl)acetyl]phenyl cyanate is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
75006-13-2 |
|---|---|
Formule moléculaire |
C15H9NO3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
[4-(2-oxo-2-phenylacetyl)phenyl] cyanate |
InChI |
InChI=1S/C15H9NO3/c16-10-19-13-8-6-12(7-9-13)15(18)14(17)11-4-2-1-3-5-11/h1-9H |
Clé InChI |
UGLZFXUPESMOBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)


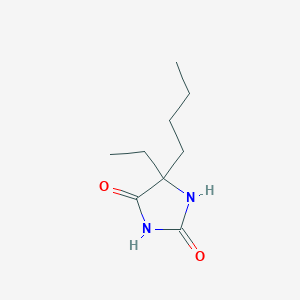
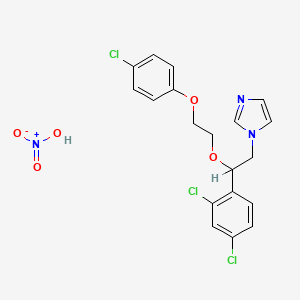
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
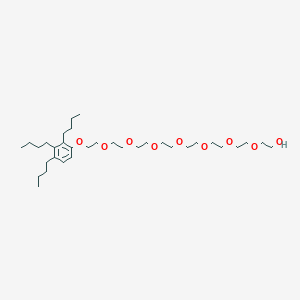
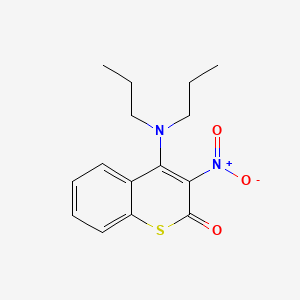
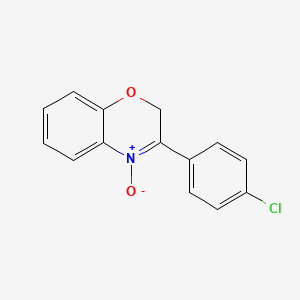
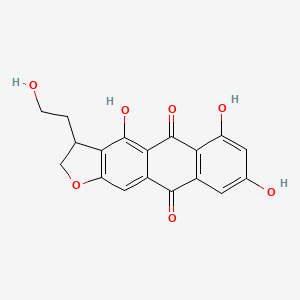
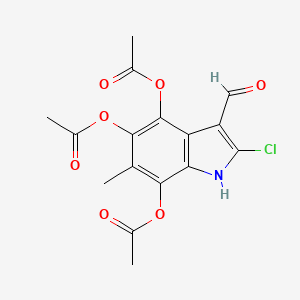

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
